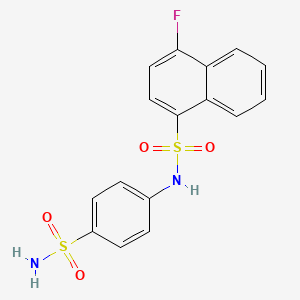![molecular formula C17H16N2O4S2 B11053875 2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11053875.png)
2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is structurally characterized by a dibenzo thiazepine core, which is fused with a morpholine sulfonyl group. It is a derivative of dibenzo thiazepine, a class of compounds known for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of dibenzo thiazepine with morpholine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets in the body. It is known to bind to various receptors, including dopamine and serotonin receptors, which play a crucial role in its pharmacological effects. The compound’s ability to modulate these receptors makes it effective in treating conditions such as schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Similar Compounds
Quetiapine: A well-known antipsychotic drug with a similar dibenzo thiazepine core.
Clozapine: Another antipsychotic with structural similarities to 2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one.
Olanzapine: Shares a similar mechanism of action and therapeutic applications.
Uniqueness
What sets this compound apart from these compounds is its unique morpholine sulfonyl group, which enhances its pharmacokinetic properties and potentially reduces side effects. This structural modification allows for better receptor binding and improved therapeutic efficacy .
Properties
Molecular Formula |
C17H16N2O4S2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
8-morpholin-4-ylsulfonyl-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C17H16N2O4S2/c20-17-13-11-12(25(21,22)19-7-9-23-10-8-19)5-6-15(13)24-16-4-2-1-3-14(16)18-17/h1-6,11H,7-10H2,(H,18,20) |
InChI Key |
YCYSCPYQUVHZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)-3-[(4-nitrophenyl)amino]propan-1-one](/img/structure/B11053799.png)

![4-(2-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11053806.png)
![N-[3-(diethylamino)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11053807.png)
![ethyl 4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate](/img/structure/B11053812.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053819.png)
![N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B11053825.png)

![ethyl 3-(3,4-difluorophenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate](/img/structure/B11053838.png)
![N-(3,5-dimethoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B11053858.png)
![1-Amino-3-methoxy-7,7-dimethyl-9-oxo-10-phenyl-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B11053865.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053868.png)
![Cyclopropanemethanol, alpha-methyl-alpha-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]-](/img/structure/B11053878.png)
![4-Methyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole](/img/structure/B11053880.png)
